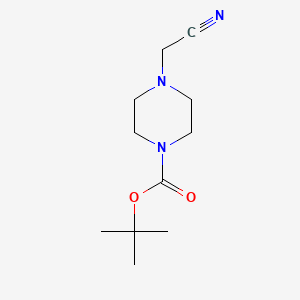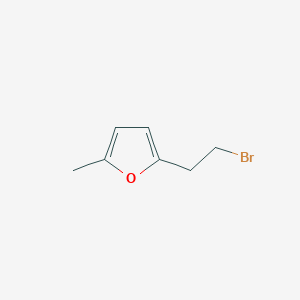
4-(Cianometil)piperazina-1-carboxilato de tert-butilo
Descripción general
Descripción
Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C11H19N3O2 and its molecular weight is 225.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Nuevos Compuestos Orgánicos
El 4-(Cianometil)piperazina-1-carboxilato de tert-butilo sirve como un bloque de construcción versátil en la síntesis de una variedad de nuevos compuestos orgánicos. Su estructura permite la creación de amidas, sulfonamidas, bases de Mannich, bases de Schiff, tiazolidinonas, azetidinonas e imidazolinonas. Estos compuestos tienen un amplio espectro de actividades biológicas, lo que convierte al derivado de tert-butilo en un intermedio valioso en la investigación farmacéutica .
Aplicaciones Antibacterianas y Antifúngicas
El compuesto ha sido estudiado por sus propiedades antibacterianas y antifúngicas. Ha mostrado actividad moderada contra varios microorganismos, incluidas cepas grampositivas como Staphylococcus aureus y Bacillus subtilis, así como cepas gramnegativas como Escherichia coli y Pseudomonas aeruginosa. Esto sugiere un potencial para el desarrollo de nuevos agentes antimicrobianos .
Investigación Anticancerígena
Los derivados de piperazina, incluidos los sintetizados a partir del this compound, se han investigado por sus propiedades anticancerígenas. La capacidad de modificar el anillo de piperazina y mejorar la interacción con las macromoléculas lo convierte en un candidato prometedor para el diseño de fármacos anticancerígenos .
Actividad Antiparasitaria
La investigación ha indicado que los derivados de piperazina pueden exhibir actividad antiparasitaria. Esto abre posibilidades para que el compuesto se utilice en el desarrollo de tratamientos contra infecciones parasitarias, contribuyendo al campo de la medicina tropical .
Efectos Antihistamínicos y Antidepresivos
Los derivados del compuesto se han asociado con actividades antihistamínicas y antidepresivas. Esto destaca su posible uso en la síntesis de medicamentos destinados a tratar alergias y depresión, respectivamente .
Descubrimiento y Desarrollo de Fármacos
Debido a su flexibilidad conformacional, solubilidad en agua y capacidad para formar enlaces de hidrógeno, el this compound se considera una estrategia sintética importante en el descubrimiento de fármacos. Se puede utilizar para ajustar las propiedades fisicoquímicas moleculares, lo cual es crucial en el desarrollo de nuevos productos farmacéuticos .
Safety and Hazards
Direcciones Futuras
The future directions of Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate could involve its use in the synthesis of more complex bioactive molecules. Its ability to undergo Buchwald-Hartwig amination with various aryl halides makes it a valuable intermediate in the synthesis of various drug substances .
Mecanismo De Acción
Target of Action
Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a complex organic compound that is used in the synthesis of various biologically active compounds . .
Mode of Action
It’s known that piperazine derivatives can undergo buchwald-hartwig amination with various aryl halides to form corresponding amine derivatives .
Biochemical Pathways
It’s known that piperazine derivatives can be involved in various biochemical reactions, including the synthesis of bioactive molecules .
Result of Action
It’s known that piperazine derivatives can have various biological effects, depending on their specific structures and targets .
Action Environment
It’s recommended to store the compound in a dark place, sealed in dry, at room temperature .
Análisis Bioquímico
Biochemical Properties
Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to undergo Buchwald-Hartwig coupling reactions with aryl halides . Additionally, it can be used in the preparation of monosubstituted piperazines, which are important intermediates in the synthesis of various bioactive compounds . The interactions of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate with these biomolecules are crucial for its role in biochemical processes.
Cellular Effects
Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of N-Boc piperazine, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, have demonstrated antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . These effects are attributed to the conformational flexibility of the piperazine ring and its ability to interact with macromolecules.
Molecular Mechanism
The molecular mechanism of action of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been reported to undergo cross-coupling reactions with aryl iodides using CuBr/1,1′-bi-2-naphthol as a catalyst and K3PO4 as a base . These interactions are essential for its biochemical activity and its role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For example, derivatives of N-Boc piperazine have been found to be moderately active against several microorganisms, indicating their potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses potentially leading to toxic or adverse effects. The specific dosage effects and toxicity levels of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate in animal models are crucial for understanding its safety and efficacy .
Metabolic Pathways
Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is essential for its biochemical activity and its impact on cellular metabolism .
Transport and Distribution
The transport and distribution of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biochemical activity and cellular effects .
Subcellular Localization
The subcellular localization of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding the compound’s role in cellular processes and its biochemical activity .
Propiedades
IUPAC Name |
tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h5-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUKCGDZZNLDPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620344 | |
| Record name | tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77290-31-4 | |
| Record name | 1,1-Dimethylethyl 4-(cyanomethyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77290-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1291306.png)
![1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1291308.png)


